molecular formula C11H13N3O2S B13493743 Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13493743
M. Wt: 251.31 g/mol
InChI Key: VNNHYXYDAQHYMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with dimethylamine under specific conditions . The reaction is usually catalyzed by palladium in a Buchwald-Hartwig coupling reaction, followed by reduction of the nitro groups to the corresponding amino compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amino derivatives, and substituted thieno[2,3-c]pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst in various reactions due to its basicity . It can also form complexes with metal ions, which can be useful in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O2S/c1-14(2)6-4-13-5-7-8(6)9(12)10(17-7)11(15)16-3/h4-5H,12H2,1-3H3

InChI Key

VNNHYXYDAQHYMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC2=C1C(=C(S2)C(=O)OC)N

Origin of Product

United States

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